
N-(3-aminophenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-substituted cyclopropanecarboxamide derivatives has been explored in various contexts, with the aim of achieving specific properties or biological activities. For instance, aromatic polyamides with potential applications in high-performance materials were synthesized by direct polycondensation involving various dicarboxylic acids, including terephthalic and isophthalic acids . In the realm of medicinal chemistry, cyclopropane-1-carboxamide derivatives have been synthesized for their antiproliferative activity against cancer cell lines, as seen in the condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine . Similarly, cyclopropane derivatives have been designed as inhibitors of ketol-acid reductoisomerase, an enzyme involved in branched-chain amino acid biosynthesis, with the synthesis confirmed by various spectroscopic methods .
Molecular Structure Analysis
The molecular structures of synthesized cyclopropanecarboxamide derivatives have been elucidated using techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal structure of a molecule with antiproliferative activity was determined, providing insights into its potential interactions with biological targets . Additionally, the crystal structure of a ketol-acid reductoisomerase inhibitor was also determined, which aided in the understanding of its binding mode through molecular docking studies . The molecular structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was characterized, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond .
Chemical Reactions Analysis
The chemical reactivity of cyclopropanecarboxamide derivatives has been studied in the context of their potential biological activities. For instance, the inhibitory activity of synthesized compounds against cancer cell lines suggests interactions with specific cellular targets . The design of cyclopropane derivatives as enzyme inhibitors also involves an understanding of their likely transition states and interactions with the active sites of enzymes, as demonstrated in the study of ketol-acid reductoisomerase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized cyclopropanecarboxamide derivatives vary depending on their molecular structure. Aromatic polyamides derived from cyclopropanecarboxamide precursors exhibited good solubility in organic solvents, high thermal stability, and desirable mechanical properties such as tensile strength and modulus of elasticity . The antiproliferative cyclopropane-1-carboxamide derivatives showed significant inhibitory activity against cancer cell lines, indicating their potential as therapeutic agents . The synthesized cyclohexanecarboxamide derivatives were characterized by their spectroscopic properties and crystal structure, which provided insights into their stability and conformation .
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Antiproliferative Activity
The synthesis of structurally related cyclopropanecarboxamide derivatives has been explored for their potential antiproliferative activity against cancer cell lines. One such compound, synthesized by condensation of cyclopropane-1-carboxylic acid with different amines, exhibited significant inhibitory activity, highlighting the cyclopropane motif's relevance in developing anticancer agents (Lu et al., 2021).
PET Imaging Agents
Derivatives of cyclopropanecarboxamides have been synthesized as potential PET imaging agents for Alzheimer's disease, demonstrating the versatility of this scaffold in creating diagnostic tools (Gao et al., 2017).
Conformational Analysis
The cyclopropane analogues of phenylalanine, closely related to N-(3-aminophenyl)cyclopropanecarboxamide, have been theoretically analyzed for their conformational behavior, providing insights into their structural dynamics and potential interactions in biological systems (Casanovas et al., 2003).
Biochemistry and Chemical Biology
Enzyme Inhibition
Cyclopropanecarboxamide derivatives have been discovered as dual inhibitors for cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), showing potent in vitro and in vivo anticancer activity. This underscores the chemical's potential in designing multifunctional therapeutic agents (Cheng et al., 2020).
Gas Separation Materials
In materials science, cyclopropane-based compounds have been utilized in the synthesis of hyperbranched polyimides for gas separation applications, demonstrating the utility of cyclopropane derivatives in creating high-performance materials (Fang et al., 2000).
Propiedades
IUPAC Name |
N-(3-aminophenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPDPGRIQUJAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585534 |
Source


|
| Record name | N-(3-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
879127-21-6 |
Source


|
| Record name | N-(3-Aminophenyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-aminophenyl)cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


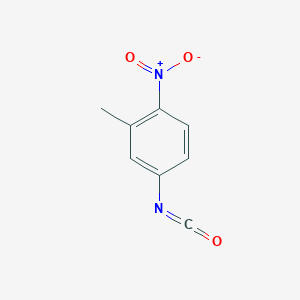
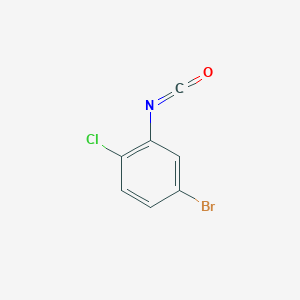
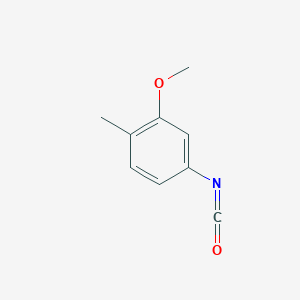
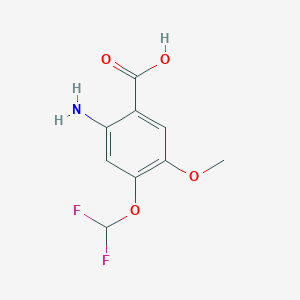
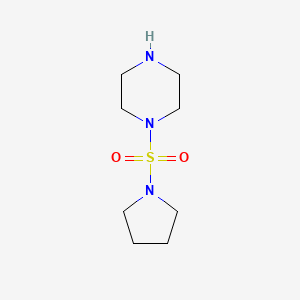
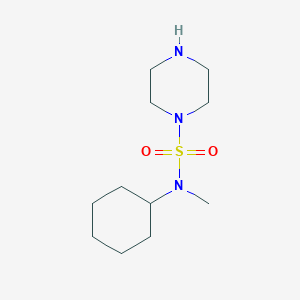
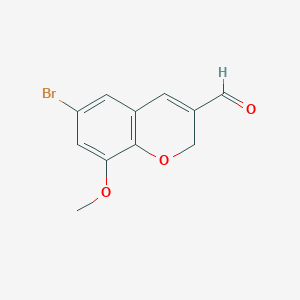

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1285818.png)


![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)
